molecular formula C12H16O3 B3188322 2-Methyl-5-sec-butylsalicylic acid CAS No. 20717-16-2

2-Methyl-5-sec-butylsalicylic acid

Cat. No.: B3188322
CAS No.: 20717-16-2
M. Wt: 208.25 g/mol
InChI Key: FGQITUMQTPTWMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylsalicylic acid (CAS 89-56-5), also known as 2-hydroxy-5-methylbenzoic acid, is a substituted derivative of salicylic acid with a methyl group (-CH₃) at the 5-position of the aromatic ring. Its molecular formula is C₈H₈O₃, and it has a molecular weight of 152.15 g/mol . This compound is classified as a cresotic acid (2,5-cresotic acid) and is widely used in biochemical research, pharmaceutical development, and industrial synthesis . Safety data indicate that it is a mild irritant to the skin, eyes, and respiratory system .

Properties

CAS No.

20717-16-2

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

3-butan-2-yl-2-hydroxy-6-methylbenzoic acid

InChI

InChI=1S/C12H16O3/c1-4-7(2)9-6-5-8(3)10(11(9)13)12(14)15/h5-7,13H,4H2,1-3H3,(H,14,15)

InChI Key

FGQITUMQTPTWMB-UHFFFAOYSA-N

SMILES

CCC(C)C1=C(C(=C(C=C1)C)C(=O)O)O

Canonical SMILES

CCC(C)C1=C(C(=C(C=C1)C)C(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Salicylic Acid Derivatives

Compound Molecular Formula Molecular Weight Substituents CAS Number pKa*
5-Methylsalicylic acid C₈H₈O₃ 152.15 -CH₃ at C5 89-56-5 ~2.65
5-Methoxysalicylic acid C₈H₈O₄ 168.15 -OCH₃ at C5 2612-02-4 ~3.10
Sulfosalicylic acid C₇H₆O₆S 218.18 -SO₃H at C5 97-05-2 <1.0
5-Iodosalicylic acid methyl ester C₈H₇IO₃ 294.05 -I at C5, -COOCH₃ at C2 1072951-41-7 N/A

Note: pKa values are predicted or inferred from structural analogs.

  • Molecular Weight : The introduction of heavier substituents (e.g., iodine in 5-iodosalicylic acid methyl ester) significantly increases molecular weight compared to methyl or methoxy groups .
  • Acidity : Sulfosalicylic acid is markedly more acidic due to the electron-withdrawing sulfonic acid (-SO₃H) group, which stabilizes the deprotonated form . Methoxy groups (-OCH₃) are electron-donating, leading to higher pKa values than methyl-substituted analogs .

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